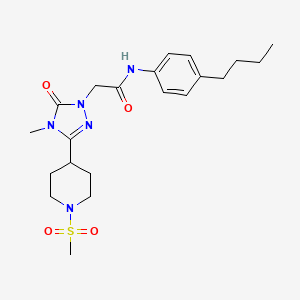

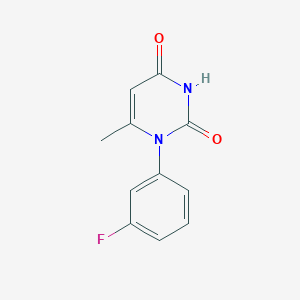

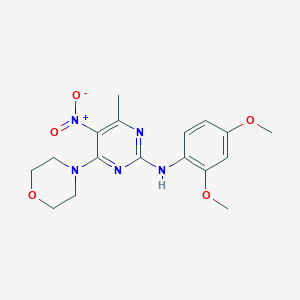

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as Flumazenil, is a benzodiazepine antagonist that is used in the treatment of benzodiazepine overdose and to reverse the sedative effects of benzodiazepines during anesthesia. Flumazenil works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their synthesis methodologies and structural characterization. For instance, a multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in aqueous solution produced a compound with high yield. This compound's molecular structure was confirmed through spectroscopic methods and X-ray crystallography, highlighting its potential for diverse scientific applications (Barakat et al., 2016).

Photochemistry and Luminescence

The photochemical behavior of pyrimidinedione derivatives reveals interesting aspects of their reactivity and potential for application in material science. One study described the transformation of 3-methyl-5,5-diphenylpyrimidine-2,4-(3H,5H)-dione into a highly reactive bicyclic product upon photolysis, showcasing the compound's unusual reactivity and potential for further chemical exploration (Shorunov et al., 2018).

Fluorescence and Tautomer Studies

Fluorescence spectroscopy studies of 5-fluorouracil (FU) derivatives, including those similar to 1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, have provided insights into their electronic structures and reactivity. The fluorescence (FL) spectra of various FU tautomers were recorded, and the results contributed to understanding the excited-state behaviors and intramolecular proton transfer mechanisms of these compounds, which is crucial for designing fluorescent markers and probes in biochemical research (Ostakhov et al., 2019).

Heterocyclic Transformations

The study of heterocyclic transformations involving pyrimidinedione compounds has led to the development of new synthetic methodologies. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions has expanded the toolbox for synthesizing uracil derivatives with potential applications in pharmaceuticals and organic chemistry (Singh et al., 1992).

Molecular Conformations and Crystal Structures

The determination of molecular conformations and crystal structures of fluoropyrimidine derivatives contributes significantly to the understanding of their chemical behavior and potential for drug design. Neutron diffraction studies at various temperatures have provided detailed insights into the bond lengths, angles, and thermal parameters of these compounds, which are essential for rational drug design and material science applications (Mcmullan & Craven, 1989).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-5-10(15)13-11(16)14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPXWAFUPTXVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)

![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)

![rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2975410.png)

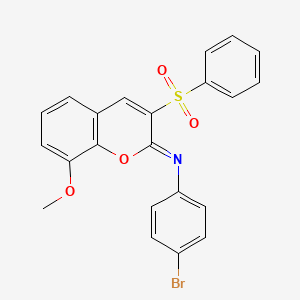

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)